4-(Difluoromethoxy)-2-fluorobenzoic acid
Overview
Description
4-(Difluoromethoxy)-2-fluorobenzoic acid is an aromatic carboxylic acid with the molecular formula C8H6F3O3 This compound is characterized by the presence of a difluoromethoxy group and a fluorine atom attached to a benzene ring, along with a carboxylic acid functional group
Mechanism of Action
Target of Action
The primary target of 4-(Difluoromethoxy)-2-fluorobenzoic acid is the Transforming Growth Factor-β1 (TGF-β1) induced epithelial–mesenchymal transformation of type 2 lung epithelial cells . This transformation leads to excessive extracellular matrix deposition, which plays a crucial role in fibrosis .
Mode of Action
This compound interacts with its targets by inhibiting the expression of proteins such as α-SMA, vimentin, and collagen Ⅰ and increasing the expression of E-cadherin . This compound also significantly reduces Smad2/3 phosphorylation levels .
Biochemical Pathways
The compound affects the TGF-β1/Smad pathway, which is a key player in the pathogenesis of pulmonary fibrosis . By inhibiting this pathway, this compound can reduce the excessive deposition of extracellular matrix components, thereby mitigating the progression of fibrosis .
Pharmacokinetics
The compound is soluble in methanol , which suggests that it may have good bioavailability
Result of Action
The action of this compound results in the attenuation of TGF-β1-induced epithelial–mesenchymal transformation in A549 cells and bleomycin-induced pulmonary fibrosis in rats . This leads to improvements in lung function, reductions in lung inflammation and fibrosis, decreased collagen deposition, and reduced expression of E-cadherin .
Biochemical Analysis
Biochemical Properties
4-(Difluoromethoxy)-2-fluorobenzoic acid plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. This compound has been shown to interact with enzymes such as transforming growth factor-beta 1 (TGF-β1) and proteins involved in the epithelial-mesenchymal transition (EMT) process . The interactions between this compound and these biomolecules are primarily inhibitory, leading to the suppression of EMT markers such as alpha-smooth muscle actin, vimentin, and collagen I, while promoting the expression of E-cadherin . These interactions are crucial in understanding the compound’s potential therapeutic applications in conditions like pulmonary fibrosis.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In epithelial cells, this compound has been observed to inhibit the TGF-β1-induced EMT process, which is a critical pathway in fibrosis and cancer metastasis . By modulating cell signaling pathways, this compound influences gene expression and cellular metabolism, leading to reduced fibrosis and improved cellular function . Additionally, this compound has shown potential in reducing lung inflammation and fibrosis in in vivo models .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits the phosphorylation of Smad2/3 proteins, which are key mediators in the TGF-β1 signaling pathway . This inhibition prevents the formation of the Smad2/3-Smad4 complex, thereby blocking the transcription of genes involved in EMT and fibrosis . Furthermore, this compound has been shown to reduce the levels of extracellular matrix components, such as collagen, by inhibiting the expression of related genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, maintaining its inhibitory effects on EMT and fibrosis markers for extended periods . Long-term studies have indicated that prolonged exposure to this compound may lead to adaptive cellular responses, potentially altering its efficacy . Degradation products of the compound have not shown significant bioactivity, suggesting that the parent compound is primarily responsible for its observed effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits EMT and reduces fibrosis without causing significant adverse effects . At higher doses, some toxic effects have been observed, including mild inflammation and cellular stress . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential side effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. The compound is metabolized by enzymes such as cytochrome P450 monooxygenases, which introduce hydroxyl groups to facilitate its excretion . Additionally, this compound may influence metabolic flux by modulating the activity of enzymes involved in the TGF-β1 signaling pathway . These interactions can lead to changes in metabolite levels and overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its uptake and localization . Once inside the cell, this compound accumulates in specific compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects . The distribution of the compound is influenced by its physicochemical properties, including its lipophilicity and molecular size .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound has been observed to localize primarily in the cytoplasm and nucleus, where it interacts with key signaling molecules and transcription factors . The presence of targeting signals and post-translational modifications may direct this compound to specific subcellular compartments, enhancing its efficacy in modulating cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethoxy)-2-fluorobenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-fluorobenzoic acid.
Introduction of Difluoromethoxy Group: The difluoromethoxy group is introduced via a nucleophilic substitution reaction. This can be achieved by reacting 2-fluorobenzoic acid with difluoromethyl ether in the presence of a base such as potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures (around 100-120°C) to facilitate the substitution.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.
Types of Reactions:
Substitution Reactions: The compound can undergo electrophilic aromatic substitution reactions due to the electron-withdrawing effects of the fluorine and difluoromethoxy groups.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a carbonyl compound under appropriate conditions.
Common Reagents and Conditions:
Substitution: Reagents like halogens (e.g., bromine) in the presence of a Lewis acid catalyst (e.g., aluminum chloride) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation.
Major Products:
Substitution: Products include halogenated derivatives of the original compound.
Reduction: The major product is 4-(difluoromethoxy)-2-fluorobenzyl alcohol.
Oxidation: The major product is 4-(difluoromethoxy)-2-fluorobenzaldehyde.
Scientific Research Applications
4-(Difluoromethoxy)-2-fluorobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Comparison with Similar Compounds
- 4-(Difluoromethoxy)benzoic acid
- 2-Fluorobenzoic acid
- 4-Fluorobenzoic acid
Comparison:
- 4-(Difluoromethoxy)benzoic acid: Lacks the additional fluorine atom, which may affect its reactivity and binding properties.
- 2-Fluorobenzoic acid: Lacks the difluoromethoxy group, resulting in different electronic and steric effects.
- 4-Fluorobenzoic acid: Similar in structure but lacks the difluoromethoxy group, which can influence its chemical behavior and applications.
4-(Difluoromethoxy)-2-fluorobenzoic acid is unique due to the presence of both the difluoromethoxy and fluorine groups, which confer distinct electronic properties and reactivity patterns, making it valuable in various chemical and biological applications.
Properties
IUPAC Name |
4-(difluoromethoxy)-2-fluorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O3/c9-6-3-4(14-8(10)11)1-2-5(6)7(12)13/h1-3,8H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEXCVZBFHDTIDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101276415 | |
Record name | 4-(Difluoromethoxy)-2-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101276415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1017779-52-0 | |
Record name | 4-(Difluoromethoxy)-2-fluorobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1017779-52-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Difluoromethoxy)-2-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101276415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.